1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane

Catalog No.
S15959323
CAS No.
52788-78-0
M.F
C12H26O3
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane

CAS Number

52788-78-0

Product Name

1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane

IUPAC Name

1-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]butane

Molecular Formula

C12H26O3

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C12H26O3/c1-5-6-7-13-8-9-14-10-11-15-12(2,3)4/h5-11H2,1-4H3

InChI Key

WQQZDUVVRLTLIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(C)(C)C

1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane is a complex organic compound characterized by a butane backbone with multiple ether functional groups. Its molecular formula is C12_{12}H26_{26}O3_3, and it features a tert-butoxy group attached to an ethoxy chain, which contributes to its unique chemical properties. This structure imparts significant solubility in organic solvents and potential utility in various chemical applications, particularly in the field of organic synthesis and materials science.

  • Nucleophilic Substitution: The ether bonds may undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by various nucleophiles.
  • Dehydration Reactions: Under acidic conditions, the compound can lose water molecules, leading to the formation of more complex structures.
  • Reduction Reactions: The ether functionalities can be reduced under specific conditions, potentially yielding alcohols or other functional groups.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as tert-butanol and ethylene oxide.
  • Ether Formation: The initial step involves reacting tert-butanol with ethylene oxide under acidic or basic conditions to form the ether linkages.
  • Chain Extension: Further reaction with additional ethylene glycol derivatives can elongate the chain and introduce more ether functionalities.
  • Purification: The final product is purified through distillation or chromatography to isolate the desired compound from by-products.

This multi-step synthesis allows for precise control over the resulting compound's structure.

Unique Features1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butaneEtherOrganic synthesis, surfactantsMultiple ether groups1-ButanolAlcoholSolvent, fuelSimple structureDiethylene Glycol Dimethyl EtherEtherSolventHigher boiling pointTert-Butyl Ethyl EtherEtherSolventBranched structure

The uniqueness of 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane lies in its complex structure that combines multiple ether functionalities with a butane backbone, offering distinct properties advantageous for specific applications compared to simpler compounds.

Research on interaction studies involving 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane has focused primarily on its compatibility with other chemical entities and its behavior in biological systems. Preliminary studies suggest that its ether groups may interact favorably with biomolecules, potentially facilitating bioconjugation processes or enhancing solubility in pharmaceutical formulations.

Several compounds share structural similarities with 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane, including:

  • 1-Butanol: A simpler alcohol that serves as a solvent and intermediate in organic synthesis.
  • Diethylene Glycol Dimethyl Ether: A compound used as a solvent and in applications requiring high boiling points.
  • Tert-Butyl Ethyl Ether: An ether that is often used as a solvent and has similar properties due to its branched structure.

Comparison Table

Compound NameStructure Type

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

218.18819469 g/mol

Monoisotopic Mass

218.18819469 g/mol

Heavy Atom Count

15

UNII

ASK4WMC2SE

General Manufacturing Information

Butane, 1-[2-[2-(1,1-dimethylethoxy)ethoxy]ethoxy]-: INACTIVE

Dates

Modify: 2024-08-15

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